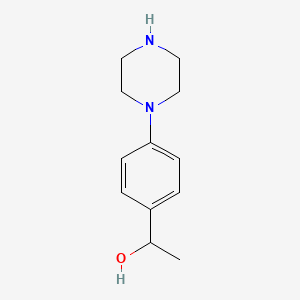

1-(4-Piperazin-1-ylphenyl)ethanol

Description

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(4-piperazin-1-ylphenyl)ethanol |

InChI |

InChI=1S/C12H18N2O/c1-10(15)11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,10,13,15H,6-9H2,1H3 |

InChI Key |

GOBJRBJMDFZYKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCNCC2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(4-Piperazin-1-ylphenyl)ethanol

General Synthetic Strategy

The synthesis of This compound typically involves the following key steps:

- Introduction of the piperazine moiety onto a para-substituted phenyl ring.

- Functionalization of the phenyl ring with an ethanol group at the benzylic position.

- Purification and characterization of the intermediate and final products.

Two main synthetic routes are prevalent:

Specific Synthetic Procedures from Literature

Reduction of Ketone Precursors

Another route involves the synthesis of 1-(4-piperazin-1-ylphenyl)ethanone derivatives followed by reduction to the corresponding ethanol.

- Step 1: Synthesis of 1-(4-piperazin-1-ylphenyl)ethanone via coupling reactions or nucleophilic aromatic substitution.

- Step 2: Reduction of the ketone group using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

For example, in the preparation of piperazine derivatives, LiAlH4 has been used to reduce cyclic intermediates to piperazine-containing alcohols with good yields (around 60%) under controlled temperature conditions (10-55 °C).

- Reaction conditions: Reduction in THF or ethanol at 0-50 °C.

- Yields: 60-70% for the reduction step.

- Purification: Extraction, washing, and recrystallization.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-chlorophenyl ethanol + piperazine | Reflux in methanol, K2CO3 base | This compound | 65-75 | Nucleophilic aromatic substitution |

| 2 | 1-(4-Piperazin-1-ylphenyl)ethanone + NaBH4 | 0-25 °C, ethanol or THF | This compound | 60-70 | Reduction of ketone to alcohol |

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic substitution | Straightforward, uses commercially available reagents | Requires halogenated precursors, moderate yields |

| Reduction of ketone precursors | High selectivity, can produce pure alcohols | Use of hazardous hydride reagents, moisture sensitive |

Purification and Characterization

- Purification: Recrystallization from ethanol or chromatographic techniques are standard.

- Characterization: Melting point determination, Rf values via TLC (Hexane: Ethyl acetate or Chloroform: Methanol systems), and spectroscopic methods (NMR, IR, MS) are used to confirm structure and purity.

Summary of Research Findings from Varied Sources

- The synthesis of piperazine derivatives including this compound is well-documented in pharmaceutical chemistry literature, with multiple synthetic routes validated.

- Hydride reduction methods are effective for converting ketone intermediates to the target alcohol with good yields and purity.

- Nucleophilic substitution on halogenated phenyl ethanols is a practical and commonly used method, offering moderate to good yields.

- Reaction conditions such as solvent choice, temperature, and reaction time significantly influence yield and purity.

- The use of bases like potassium carbonate facilitates substitution reactions by deprotonating piperazine, enhancing nucleophilicity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Piperazin-1-ylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Formation of 1-(4-Piperazin-1-ylphenyl)acetone.

Reduction: Formation of 1-(4-Piperazin-1-ylphenyl)methanol.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Piperazin-1-ylphenyl)ethanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Piperazin-1-ylphenyl)ethanol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. For example, it may inhibit the reuptake of serotonin, thereby affecting neurotransmitter levels in the brain. The compound’s effects are mediated through pathways involving receptor binding and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Piperazin-1-ylphenyl)ethanol with structurally related piperazine derivatives, highlighting molecular properties, substituents, and pharmacological relevance:

Key Findings from Research:

Synthetic Advantages: Ethanol derivatives like 2-(4-((4-(1-phenylethyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol (compound 12) are synthesized in high yields (78%) with well-defined melting points (114–115°C), indicating scalability for pharmaceutical production .

Solubility and Bioavailability: Ethanol-containing piperazines (e.g., hydroxyzine) exhibit superior aqueous solubility compared to ketone analogs (e.g., 1-(4-Acetylphenyl)piperazine), enhancing oral bioavailability .

Pharmacological Diversity: Ketone Derivatives: Primarily used as intermediates (e.g., 1-(4-Acetylphenyl)piperazine in antipsychotic synthesis) . Ethanol Derivatives: Broader therapeutic applications (e.g., hydroxyzine for anxiety; decloxizine analogs as antihistamines) .

Safety Profiles: Ethanol derivatives (e.g., 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol) may pose handling hazards (skin/eye irritation), necessitating strict safety protocols .

Structural-Activity Relationships (SAR):

- Hydroxyl Group: The ethanol moiety in this compound likely enhances hydrogen bonding with biological targets (e.g., histamine H1 receptors), improving potency over ketone analogs .

- Piperazine Substitution: Ethyl or benzyl groups on piperazine (e.g., [4-(4-Ethylpiperazin-1-yl)phenyl]methanol) modulate lipophilicity, affecting blood-brain barrier penetration .

- Aromatic Modifications : Chlorophenyl or hydroxyphenyl substituents (e.g., hydroxyzine) influence receptor selectivity and metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(4-Piperazin-1-ylphenyl)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with nucleophilic substitution between 4-bromophenyl ethanol and piperazine derivatives. Key steps include:

- Coupling : Use Buchwald-Hartwig amination or Ullmann-type coupling under inert atmosphere (N₂/Ar) with catalysts like CuI or Pd(PPh₃)₄ .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .

- Optimization : Monitor reaction progress via TLC and adjust temperature (80–120°C) to balance yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm piperazine ring substitution patterns and ethanol moiety (δ ~3.6 ppm for -CH₂OH; δ ~2.5 ppm for piperazine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- IR : O-H stretch (~3300 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 software provides definitive bond angles, torsion angles, and hydrogen-bonding networks. For example, ethanol hydroxyl groups often form intermolecular H-bonds influencing crystal packing .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) affect the compound’s pharmacological activity?

- Methodological Answer :

- SAR Studies : Replace piperazine with morpholine or introduce electron-withdrawing groups (e.g., -CF₃) to modulate receptor binding. Assay results (e.g., IC₅₀ values) from competitive binding studies (e.g., radioligand displacement) quantify affinity changes .

- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict interaction sites with biological targets .

Q. What analytical approaches reconcile contradictory solubility/stability data across studies?

- Methodological Answer :

- HPLC-PDA : Quantify degradation products under varying pH/temperature conditions (e.g., 25°C vs. 40°C) .

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers (e.g., PBS) to explain solubility discrepancies .

Q. How can computational tools predict metabolic pathways and toxicity profiles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.